molecular formula C12H16O B2494259 2-Ethyl-2-(2-ethylphenyl)oxirane CAS No. 2248405-75-4

2-Ethyl-2-(2-ethylphenyl)oxirane

Cat. No.: B2494259
CAS No.: 2248405-75-4
M. Wt: 176.259
InChI Key: SZTLNSOGRPFXMO-UHFFFAOYSA-N
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Description

2-Ethyl-2-(2-ethylphenyl)oxirane is a type of oxirane, which is a three-membered ring structure with one of the vertices being an oxygen and the other two being carbons . The most important and simplest epoxide is ethylene oxide, which is prepared on an industrial scale by catalytic oxidation of ethylene by air .


Synthesis Analysis

The synthesis of oxiranes typically involves the reaction of an alkene with a peroxycarboxylic acid . The reaction is initiated by the electrophilic oxygen atom reacting with the nucleophilic carbon-carbon double bond . The mechanism involves a concerted reaction with a four-part, circular transition state .


Chemical Reactions Analysis

Oxiranes are known to undergo ring-opening reactions, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . Nucleophilic substitution of oxiranes also allows obtaining functionalized molecules bearing multiple reaction centers at contiguous or distal carbon atoms .

Mechanism of Action

The amine-catalyzed ring-opening reaction of oxirane by carboxylic acid is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Properties

IUPAC Name

2-ethyl-2-(2-ethylphenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-10-7-5-6-8-11(10)12(4-2)9-13-12/h5-8H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTLNSOGRPFXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2(CO2)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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